molecular formula C9H6FNO2S B3219901 4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester CAS No. 1190321-79-9

4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester

Cat. No.: B3219901
CAS No.: 1190321-79-9
M. Wt: 211.21 g/mol
InChI Key: MUIRJVOHAYMGHP-UHFFFAOYSA-N
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Description

4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of a fluorine atom at the 6th position and a methyl ester group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester typically involves the condensation of 2-aminobenzenethiol with a fluorinated carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzothiazole ring. The methyl ester group is introduced by esterification using methanol and an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The benzothiazole ring can intercalate with DNA or inhibit enzyme activity by binding to the active site. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects.

Comparison with Similar Compounds

    Benzothiazole: The parent compound without the fluorine and ester groups.

    6-Fluorobenzothiazole: Similar structure but lacks the ester group.

    Methyl 4-benzothiazolecarboxylate: Similar structure but lacks the fluorine atom.

Uniqueness: 4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester is unique due to the presence of both the fluorine atom and the methyl ester group. This combination enhances its chemical reactivity and biological activity compared to its analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the ester group facilitates its incorporation into more complex molecules.

Properties

IUPAC Name

methyl 6-fluoro-1,3-benzothiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c1-13-9(12)6-2-5(10)3-7-8(6)11-4-14-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIRJVOHAYMGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268806
Record name Methyl 6-fluoro-4-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-79-9
Record name Methyl 6-fluoro-4-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-fluoro-4-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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